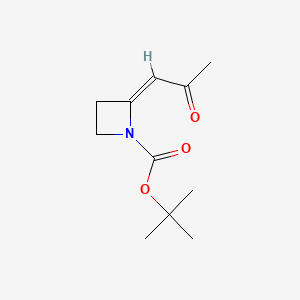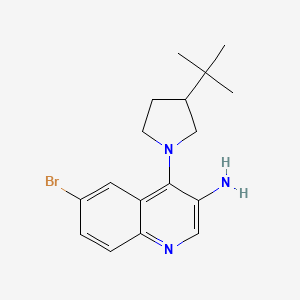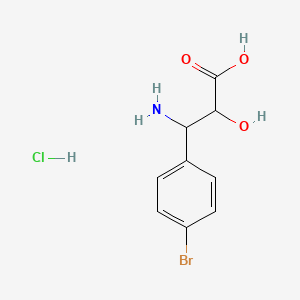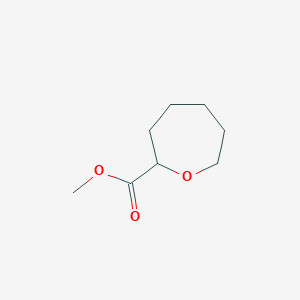
tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group and a 2-oxopropylidene substituent. Azetidines are of interest in organic chemistry due to their unique ring strain and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the 2-oxopropylidene group.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: Nucleophilic substitution reactions may occur at the azetidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, azetidine derivatives are studied for their potential pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development.
Industry
In the industrial sector, such compounds could be used in the production of specialty chemicals, polymers, or as intermediates in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate would depend on its specific interactions with molecular targets. Typically, azetidine derivatives may interact with enzymes or receptors, modulating their activity through binding or inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different substituents.
tert-butyl azetidine-1-carboxylate: Lacks the 2-oxopropylidene group.
2-oxopropylidene azetidine: Lacks the tert-butyl ester group.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-8(13)7-9-5-6-12(9)10(14)15-11(2,3)4/h7H,5-6H2,1-4H3/b9-7- |
Clé InChI |
QIERGIHTSAEPLJ-CLFYSBASSA-N |
SMILES isomérique |
CC(=O)/C=C\1/CCN1C(=O)OC(C)(C)C |
SMILES canonique |
CC(=O)C=C1CCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
![3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate](/img/structure/B13457196.png)

![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13457206.png)



![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)


![2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride](/img/structure/B13457240.png)


![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)
